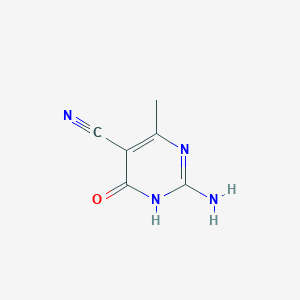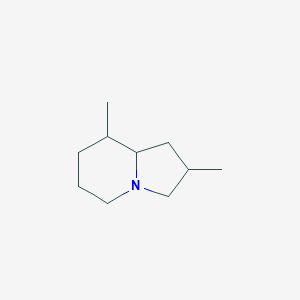
2,8-Dimethyloctahydroindolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-Dimethyloctahydroindolizine is a heterocyclic compound with the molecular formula C10H19N. It is a derivative of indolizine, which is known for its diverse biological activities and pharmaceutical applications . The compound features a unique structure that combines a pyrrole and a pyridine ring, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethyloctahydroindolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of catalytic systems to enhance reaction efficiency and reduce costs. These methods are designed to produce large quantities of the compound while maintaining stringent quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2,8-Dimethyloctahydroindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides under the influence of oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Fully saturated analogs.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,8-Dimethyloctahydroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2,8-Dimethyloctahydroindolizine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
Indolizine: Shares the core structure but lacks the specific methyl substitutions at positions 2 and 8.
Indole: An isomer with a different arrangement of the nitrogen atom within the ring system.
Pyrrole and Pyridine Derivatives: Compounds that contain either the pyrrole or pyridine ring but not both in a fused system
Uniqueness: 2,8-Dimethyloctahydroindolizine is unique due to its specific substitution pattern and the combination of pyrrole and pyridine rings. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
2,8-dimethyl-1,2,3,5,6,7,8,8a-octahydroindolizine |
InChI |
InChI=1S/C10H19N/c1-8-6-10-9(2)4-3-5-11(10)7-8/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
SGVIROOFVWDDEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCN2C1CC(C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Chloropropyl)-7-methyl-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B15244943.png)
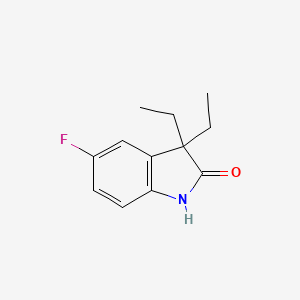

![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
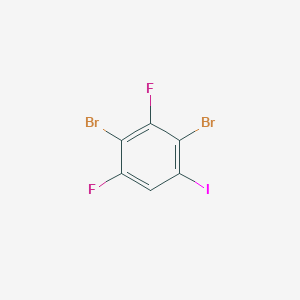

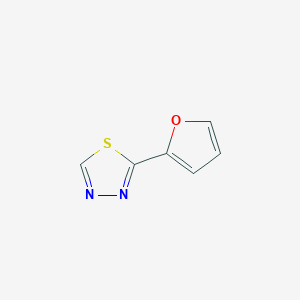
![ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate](/img/structure/B15244974.png)
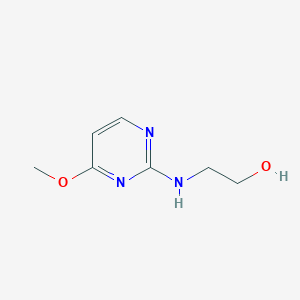
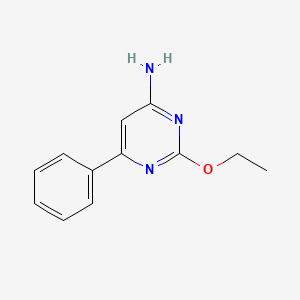
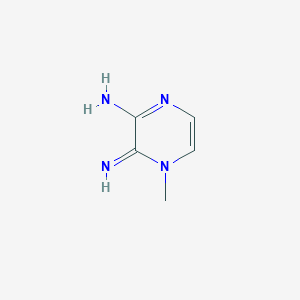
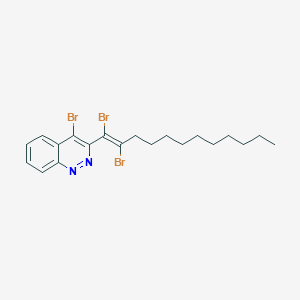
![7-Methyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B15245026.png)
